1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-phenylurea
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Description
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-phenylurea is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.346. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Evaluation
- Research on novel heterocyclic compounds, including pyridazinone derivatives, aims to develop new antibacterial agents. The synthesis of these compounds involves reacting precursors with various active methylene compounds and evaluating their antibacterial activity, indicating potential applications in developing new antibiotics (Azab, Youssef, & El-Bordany, 2013).
Anticancer and Antioxidant Activity
- The synthesis of pyridazinone derivatives has been explored for their potential anticancer activity, with some derivatives showing promising results in molecular docking studies against specific cancer targets. Additionally, these compounds have been evaluated for antioxidant activity, suggesting their utility in cancer research and as potential therapeutic agents (Mehvish & Kumar, 2022).
Herbicidal Activities
- Triazolinone derivatives, including those with phenylurea components, have been synthesized and evaluated for their herbicidal activities. These studies focus on the inhibition of protoporphyrinogen oxidase, a key target in herbicide action, indicating the role of such compounds in agricultural sciences and their potential as new herbicides (Luo et al., 2008).
Properties
IUPAC Name |
1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15-9-8-14(12-6-7-12)19-20(15)11-10-17-16(22)18-13-4-2-1-3-5-13/h1-5,8-9,12H,6-7,10-11H2,(H2,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEAUVKGTARQRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.